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carbonitrile

Cat. No.: B1283296 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromonaphthalene-1-carbonitrile (CAS No. 92616-49-4). The information is intended for

researchers, scientists, and professionals in drug development and materials science who

utilize this versatile chemical intermediate. This document presents a compilation of expected

spectroscopic data based on foundational principles and analysis of analogous compounds, in

the absence of readily available, specific experimental spectra in the public domain.

Molecular Structure and Properties
4-Bromonaphthalene-1-carbonitrile possesses a naphthalene core functionalized with a

bromine atom and a nitrile group. This structure offers multiple reaction sites, making it a

valuable building block in organic synthesis.[1]
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Property Value

CAS Number 92616-49-4

Molecular Formula C₁₁H₆BrN

Molecular Weight 232.08 g/mol [2][3]

Appearance White to off-white solid[1]

Melting Point 102-103 °C[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 4-Bromonaphthalene-1-
carbonitrile, dissolved in a suitable solvent such as deuterochloroform (CDCl₃).

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Bromonaphthalene-1-carbonitrile is expected to show six signals

in the aromatic region, corresponding to the six protons on the naphthalene ring system. The

chemical shifts are influenced by the electron-withdrawing effects of the nitrile group and the

bromine atom, as well as the anisotropic effects of the aromatic rings.

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~ 8.2 - 8.4 Doublet ~ 8.0 H-8

~ 8.0 - 8.2 Doublet ~ 8.0 H-5

~ 7.8 - 8.0 Doublet ~ 7.5 H-2

~ 7.7 - 7.9 Doublet ~ 7.5 H-3

~ 7.6 - 7.8 Triplet ~ 7.8 H-6

~ 7.5 - 7.7 Triplet ~ 7.8 H-7

¹³C NMR Spectroscopy
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The proton-decoupled ¹³C NMR spectrum is predicted to display eleven distinct signals, one for

each carbon atom in the molecule. The chemical shifts are characteristic of aromatic, nitrile,

and halogenated aromatic carbons.

Predicted Chemical Shift (δ, ppm) Assignment

~ 135 - 140 C-4 (Attached to Br)

~ 132 - 135 C-8a

~ 130 - 133 C-4a

~ 128 - 132 C-8

~ 127 - 130 C-5

~ 126 - 129 C-7

~ 125 - 128 C-6

~ 124 - 127 C-2

~ 123 - 126 C-3

~ 117 - 120 C≡N

~ 108 - 112 C-1 (Attached to CN)

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The

key expected absorption bands for 4-Bromonaphthalene-1-carbonitrile are listed below.
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H Stretch

~ 2230 - 2210 Strong, Sharp C≡N (Nitrile) Stretch

~ 1600 - 1450 Medium to Strong Aromatic C=C Ring Stretch

~ 850 - 750 Strong C-H Out-of-plane Bending

~ 700 - 500 Medium to Strong C-Br Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering insights into its structure.

m/z Relative Intensity Assignment

231/233 High
[M]⁺, Molecular ion peak

(presence of Br isotopes)

202/204 Moderate [M - CN]⁺

126 High [M - Br - CN]⁺ or [C₁₀H₆]⁺

101 Moderate [C₈H₅]⁺

Experimental Protocols
The following are general protocols for acquiring the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromonaphthalene-1-
carbonitrile in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

Instrumentation: A 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: A standard pulse-acquire sequence with a spectral width of 0-15 ppm, a

pulse angle of 45°, a relaxation delay of 2 seconds, and an accumulation of at least 16

scans.

¹³C NMR Acquisition: A proton-decoupled pulse-acquire sequence with a spectral width of 0-

220 ppm, a pulse angle of 45°, a relaxation delay of 5 seconds, and an accumulation of at

least 1024 scans.

IR Spectroscopy
Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or as

a thin film from a volatile solvent.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like

methanol or acetonitrile.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Acquisition: The sample is introduced via direct infusion or a GC inlet. The mass spectrum is

acquired over a range of m/z 50-500.

Visualizations
Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of 4-Bromonaphthalene-1-carbonitrile.
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Caption: Predicted major fragmentation pathway for 4-Bromonaphthalene-1-carbonitrile in

EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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